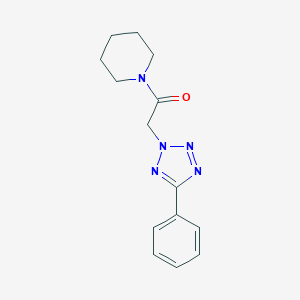
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological activities and applications in various fields, including medicine, agriculture, and material science . The unique structure of tetrazoles, which includes a five-membered ring with four nitrogen atoms, makes them valuable in the synthesis of pharmaceuticals and other functional materials .
Preparation Methods
The synthesis of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone typically involves the reaction of 5-phenyltetrazole with piperidine under specific conditions. One common method includes the use of acylation reactions, where 5-phenyltetrazole is reacted with piperidine in the presence of an acylating agent such as acetyl chloride . The reaction conditions often require a solvent like dichloromethane and a catalyst such as triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone undergoes various chemical reactions, including:
Scientific Research Applications
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of vascular adhesion protein-1 (VAP-1), an enzyme involved in inflammatory processes . The compound acts as a substrate inhibitor, meaning it is converted to an aldehyde derivative, which then blocks the enzyme’s activity . This inhibition can reduce inflammation and has potential therapeutic applications in treating inflammatory diseases .
Comparison with Similar Compounds
2-(5-Phenyltetrazol-2-yl)-1-piperidin-1-ylethanone can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazol-2-ylacetyl chloride: This compound is used as a key reagent in the synthesis of non-annulated polynuclear tetrazole-containing compounds with potential antidiabetic activity.
2-(Tetrazol-2-yl)ethyl derivatives: These compounds are studied for their antibacterial and anti-inflammatory properties.
The uniqueness of this compound lies in its specific structure, which combines the tetrazole ring with a piperidine moiety, providing distinct chemical and biological properties .
Properties
CAS No. |
332873-85-5 |
|---|---|
Molecular Formula |
C14H17N5O |
Molecular Weight |
271.32g/mol |
IUPAC Name |
2-(5-phenyltetrazol-2-yl)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C14H17N5O/c20-13(18-9-5-2-6-10-18)11-19-16-14(15-17-19)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
InChI Key |
RFZRMTINPYRMPT-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2N=C(N=N2)C3=CC=CC=C3 |
solubility |
6.2 [ug/mL] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,3-benzothiazol-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B495125.png)
![2-{[2-(2-fluorophenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495127.png)
![2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanol](/img/structure/B495128.png)
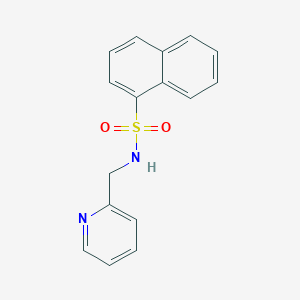
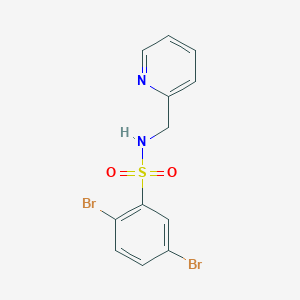

![2-(4-chlorophenoxy)-N-[3-(1H-imidazol-1-yl)propyl]acetamide](/img/structure/B495136.png)
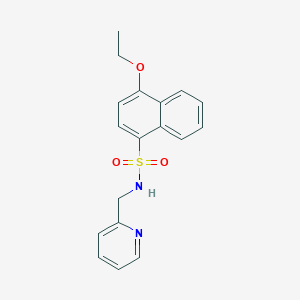

![2-{[(3-Acetylphenyl)amino]-carbonyl}cyclohexanecarboxylic acid](/img/structure/B495140.png)
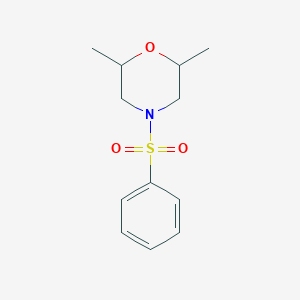
![1-[2-(4-METHYLPHENOXY)ETHYL]-2-(METHYLSULFANYL)-1H-1,3-BENZODIAZOLE](/img/structure/B495144.png)
![3-[(3-Acetylphenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B495146.png)
![2-{[2-(4-propoxyphenoxy)ethyl]sulfanyl}-1H-benzimidazole](/img/structure/B495148.png)
